molecular formula C16H14ClFN2O2 B2718474 N1-(2-chlorobenzyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 941940-76-7

N1-(2-chlorobenzyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No.: B2718474
CAS No.: 941940-76-7
M. Wt: 320.75
InChI Key: NTGHLBNXVZOVCY-UHFFFAOYSA-N
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Description

N1-(2-Chlorobenzyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic oxalamide derivative featuring a 2-chlorobenzyl group on the N1 position and a 3-fluoro-4-methylphenyl group on the N2 position. Oxalamides are characterized by their central oxalyl bridge (CONHCO), which enables diverse functionalization for applications in medicinal chemistry, including enzyme inhibition and antiviral activity .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2/c1-10-6-7-12(8-14(10)18)20-16(22)15(21)19-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGHLBNXVZOVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 3-fluoro-4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorobenzyl and fluoro-methylphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-fluoro-4-methylphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with key analogs from the evidence, focusing on substituents, synthetic yields, and purity:

Compound Name / ID N1 Substituent N2 Substituent Yield (%) HPLC Purity (%) Key References
Target Compound 2-Chlorobenzyl 3-Fluoro-4-methylphenyl N/A N/A -
Compound 28 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl 64 >95 Cytochrome P450 inhibition
Compound 38 Piperidinyl-thiazolyl* 3-Fluoro-4-methylphenyl 47 96.1 Antiviral
Compound 13 Acetylpiperidinyl-thiazolyl 4-Chlorophenyl 36 90.0 HIV entry inhibition
Compound 29 3-Chloro-4-methylphenyl 4-Methoxyphenethyl 64 >95 Enzyme inhibition
Compound 1c 4-Chloro-3-(trifluoromethyl)phenyl Fluorophenyl-pyridinyl N/A N/A Anticancer

*Piperidinyl-thiazolyl: 5-(2-hydroxyethyl)-4-methylthiazol-2-yl linked to piperidin-2-yl.

Key Observations:

Substituent Diversity :

  • Electron-withdrawing groups (e.g., Cl, F, CF₃) are common in N1/N2 positions to enhance binding to hydrophobic enzyme pockets .
  • The 3-fluoro-4-methylphenyl group (shared with Compound 38) may improve metabolic stability compared to unsubstituted phenyl rings .
  • Phenethyl or benzyl groups (e.g., 4-methoxyphenethyl in Compound 28) influence solubility and membrane permeability .

Synthetic Feasibility: Yields vary widely (23–83%) depending on steric/electronic effects. For example, ethoxy substituents (Compound 21, 83% yield) are synthetically favorable compared to cyano groups (Compound 22, 23% yield) .

Antiviral Activity:
  • Compound 38 (N2 = 3-fluoro-4-methylphenyl) exhibits potent anti-HIV activity (HPLC purity: 96.1%), suggesting that the 3-fluoro-4-methylphenyl group contributes to target engagement with viral entry proteins .
  • Thiazole-containing analogs (e.g., Compound 13) demonstrate moderate activity (36% yield, 90% purity), likely due to thiazole’s ability to mimic peptide bonds .
Enzyme Inhibition:
  • Compound 28 (N1 = 3-chloro-4-fluorophenyl) inhibits Cytochrome P450 4F11, with chloro and fluoro groups enhancing electrophilic interactions with the enzyme’s active site .
  • Methyl groups (e.g., 4-methyl in the target compound) may reduce steric hindrance, improving binding kinetics compared to bulkier substituents .

Physicochemical Properties

  • Stability : Fluorine atoms (e.g., 3-fluoro in the target) resist oxidative metabolism, extending half-life in vivo .

Biological Activity

N1-(2-chlorobenzyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C18H18ClFNO2
  • Molecular Weight : Approximately 329.80 g/mol

The compound features a chlorobenzyl moiety and a fluoro-methylphenyl group, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the fluorine atom enhances binding affinity to specific enzymes or receptors, while the chlorobenzyl group may facilitate π-π interactions with target proteins. These interactions are essential for the compound's potential therapeutic effects, particularly in cancer and antimicrobial applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, it has been shown to:

  • Induce apoptosis in cancer cell lines.
  • Inhibit cell proliferation in a dose-dependent manner.
  • Block critical signaling pathways associated with tumor growth.

A comparative analysis of various oxalamide derivatives revealed that compounds similar to this compound demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The IC50 values for these cell lines were notably low, indicating high potency.

Cell LineIC50 (μmol/L) at 24hIC50 (μmol/L) at 48h
MCF-72.961.06
MDA-MB-2310.800.67
SK-BR-31.210.79

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is needed to establish its efficacy and mechanism of action in this context.

Case Studies and Research Findings

Several key studies have investigated the biological activity of this compound:

  • Study on Anticancer Effects :
    • Researchers evaluated the compound's effect on apoptosis in breast cancer cells.
    • Results indicated significant induction of apoptosis through oxidative stress pathways and inhibition of the Notch-AKT signaling pathway.
  • Antimicrobial Activity Assessment :
    • A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria.
    • Initial findings suggested moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Q & A

Q. What are the key considerations for optimizing the synthetic yield of N1-(2-chlorobenzyl)-N2-(3-fluoro-4-methylphenyl)oxalamide?

  • Methodological Answer : Synthetic optimization requires careful control of reaction conditions. For oxalamide derivatives, yields depend on:
  • Temperature : Elevated temperatures (e.g., 50–80°C) improve reaction kinetics but may increase side reactions.
  • Catalysts : Triethylamine or dimethylaminopyridine (DMAP) can enhance coupling efficiency in amide bond formation .
  • Purification : Use silica gel chromatography or recrystallization to isolate stereoisomers, as seen in diastereomeric mixtures with 36–53% yields .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane improve solubility of intermediates .

Q. Which spectroscopic techniques are critical for characterizing oxalamide derivatives?

  • Methodological Answer :
  • LC-MS/HRMS : Confirm molecular weight and purity (e.g., APCI+ mode with <5% deviation from calculated values) .
  • 1H/13C NMR : Assign stereochemistry and verify substituents (e.g., δH 7.41–7.82 ppm for aromatic protons, δH 10.75 ppm for amide NH) .
  • HPLC : Assess purity (>90% required for biological testing) using C18 columns and gradient elution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent oxalamide-based inhibitors?

  • Methodological Answer : SAR studies involve systematic modifications:
  • Substituent variation : Replace the 2-chlorobenzyl group with electron-withdrawing groups (e.g., 3-fluoro-4-methylphenyl) to enhance target binding .
  • Bioassays : Test antiviral activity using HIV-1 entry inhibition assays (IC50 values) or enzymatic targets like cytochrome P450 4F11 .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with CD4-binding sites or enzyme active pockets .

Q. What methodologies are effective in resolving diastereomeric mixtures of oxalamide compounds?

  • Methodological Answer :
  • Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate stereoisomers .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate single crystals for X-ray diffraction .
  • Dynamic NMR : Analyze temperature-dependent splitting of proton signals to identify stereochemical configurations .

Q. How to evaluate the metabolic stability of oxalamide derivatives in preclinical studies?

  • Methodological Answer :
  • In vitro assays : Use liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS/MS .
  • CYP inhibition screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Plasma stability : Incubate compounds in plasma (37°C, pH 7.4) and quantify degradation over 24 hours .

Q. What in vitro assays are suitable for assessing the antiviral activity of oxalamide derivatives?

  • Methodological Answer :
  • HIV-1 pseudovirus assay : Measure inhibition of viral entry using TZM-bl cells and luminescence-based readouts .
  • Cytotoxicity testing : Use MTT assays on MT-4 cells to determine selectivity indices (CC50/IC50) .
  • Time-of-addition experiments : Identify the stage of viral replication inhibited (e.g., entry vs. post-entry) .

Q. How to employ molecular docking to predict target interactions of oxalamide derivatives?

  • Methodological Answer :
  • Target preparation : Download PDB structures (e.g., HIV-1 gp120, PDB ID: 4JZW) and remove water/ligands .
  • Ligand preparation : Generate 3D conformers of the oxalamide derivative using OpenBabel or Maestro .
  • Docking protocol : Use Glide (Schrödinger) with extra-precision (XP) mode to score binding poses and validate with MM-GBSA calculations .

Data Contradictions and Resolution

  • Stereochemical outcomes : reports 1:1 diastereomeric mixtures, while achieves 96.1% purity via chiral HPLC. Researchers should prioritize advanced separation techniques for reproducibility .
  • Catalyst efficacy : Triethylamine () vs. DMAP () in amidation. Comparative studies under identical conditions are recommended.

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